molecular formula C31H32N2O10 B12619709 3,6-Dioxo-2-undecylcyclohexa-1,4-diene-1,4-diyl bis(2-nitrobenzoate) CAS No. 920757-63-7

3,6-Dioxo-2-undecylcyclohexa-1,4-diene-1,4-diyl bis(2-nitrobenzoate)

Cat. No.: B12619709
CAS No.: 920757-63-7
M. Wt: 592.6 g/mol
InChI Key: DPVIXVNAMBUWEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dioxo-2-undecylcyclohexa-1,4-diene-1,4-diyl bis(2-nitrobenzoate): is a complex organic compound characterized by its unique structure, which includes a cyclohexa-1,4-diene ring substituted with two nitrobenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dioxo-2-undecylcyclohexa-1,4-diene-1,4-diyl bis(2-nitrobenzoate) typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexa-1,4-diene ring, leading to the formation of quinone derivatives.

    Reduction: Reduction of the nitro groups can yield amino derivatives, which can further participate in various substitution reactions.

    Substitution: The nitrobenzoate groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoate derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in organic reactions.

    Materials Science: It can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering mechanical strength.

Biology:

    Bioconjugation: The nitrobenzoate groups can be used to attach the compound to biomolecules, facilitating the study of biological processes.

Medicine:

    Drug Delivery: The compound’s unique structure allows it to be used in the design of drug delivery systems, where it can help in the controlled release of therapeutic agents.

Industry:

    Coatings and Adhesives: The compound can be used in the formulation of high-performance coatings and adhesives due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 3,6-Dioxo-2-undecylcyclohexa-1,4-diene-1,4-diyl bis(2-nitrobenzoate) exerts its effects depends on its application:

    Catalysis: It acts as a ligand, coordinating with metal centers to form active catalytic species.

    Bioconjugation: The nitrobenzoate groups facilitate the formation of covalent bonds with biomolecules, enabling the study of protein interactions and cellular processes.

    Drug Delivery: The compound can encapsulate therapeutic agents, releasing them in response to specific stimuli such as pH or temperature changes.

Comparison with Similar Compounds

Uniqueness: The presence of both undecyl and nitrobenzoate groups in 3,6-Dioxo-2-undecylcyclohexa-1,4-diene-1,4-diyl bis(2-nitrobenzoate) makes it unique, providing a combination of hydrophobic and reactive sites that can be exploited in various applications.

Properties

CAS No.

920757-63-7

Molecular Formula

C31H32N2O10

Molecular Weight

592.6 g/mol

IUPAC Name

[4-(2-nitrobenzoyl)oxy-3,6-dioxo-5-undecylcyclohexa-1,4-dien-1-yl] 2-nitrobenzoate

InChI

InChI=1S/C31H32N2O10/c1-2-3-4-5-6-7-8-9-10-17-23-28(35)27(42-30(36)21-15-11-13-18-24(21)32(38)39)20-26(34)29(23)43-31(37)22-16-12-14-19-25(22)33(40)41/h11-16,18-20H,2-10,17H2,1H3

InChI Key

DPVIXVNAMBUWEF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1=C(C(=O)C=C(C1=O)OC(=O)C2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.